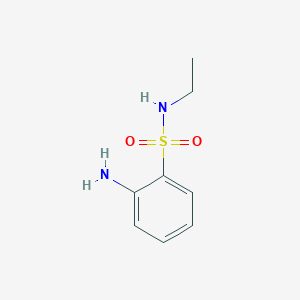

2-氨基-N-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N-ethylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that can be modified to produce a variety of sulfonamide-based molecules. These molecules have significant applications in medicinal chemistry and materials science due to their unique chemical properties and structural features.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, including 2-amino-N-ethylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which allow for the efficient recognition and differentiation of various amino groups during the N-alkylation of complex molecules . Additionally, the synthesis of related compounds, such as 2-aminobenzenesulfonamide-containing cyclononyne, involves multi-step reactions including Mitsunobu and Nicholas reactions, which are useful for developing reagents in click chemistry .

Molecular Structure Analysis

The molecular structure and geometry of related sulfonamide compounds have been extensively studied using both experimental and computational methods. For instance, the structural geometry, vibrational wavenumbers, and chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were analyzed using FT-IR, Raman, NMR, and UV-vis spectroscopy, supported by density functional theory (DFT) calculations . These studies provide insights into the electronic and geometric properties of sulfonamide derivatives, which are likely to be relevant for 2-amino-N-ethylbenzenesulfonamide as well.

Chemical Reactions Analysis

Sulfonamide derivatives, including 2-amino-N-ethylbenzenesulfonamide, can participate in a variety of chemical reactions. For example, 2-aminobenzenesulfonamide can react with chloroalkyl isocyanates to yield ureido-benzene sulfonamides, which can further undergo transformations such as Smiles rearrangement . Additionally, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N,N-disubstituted sulfonamides, demonstrating the versatility of sulfonamide derivatives in the synthesis of secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of amino and sulfonyl groups can lead to the formation of intramolecular hydrogen bonds, which can affect the compound's reactivity and solubility . The synthesis of N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, a bi-triazole precursor, showcases the importance of understanding these properties for the successful synthesis and characterization of sulfonamide-based compounds .

科学研究应用

合成和化合物形成

- 2-氨基-N-乙基苯磺酰胺和相关化合物被用于合成新的化学实体。例如,氨基酸衍生的 2-硝基苯磺酰胺与各种糖类和核苷衍生物缩合,以创建完全保护的杂化物,然后将这些杂化物掺入肽序列 (Turner 等,2001)。

化学分析和检测

- 该化合物参与了分析方法的开发。一项早期研究描述了一种使用重氮化和偶联反应来产生比色可检测的偶氮染料,以分析血液和尿液等生物液中的氨基苯磺酰胺的方法 (Marshall、Emerson 和 Cutting,1937)。

N-烷基化和化学识别

- 研究表明,2-氨基-N-乙基苯磺酰胺衍生物在识别不同类型的氨基方面具有潜力,如涉及氨基苯磺酰胺与醇的 N-烷基化的研究中所见。这突出了该化合物在促进过渡金属催化的过程中的作用 (Lu、Ma、Qu 和 Li,2015)。

胺保护中的多功能性

- 与 2-氨基-N-乙基苯磺酰胺密切相关的硝基苯磺酰胺的多功能性在其用于制备仲胺和保护胺中的应用中很明显。这些磺酰胺可以顺利烷基化和脱保护,以高收率生成仲胺 (Fukuyama、Jow 和 Cheung,1995)。

抗肿瘤和药用应用

- 某些氨基苯磺酰胺衍生物已在抗肿瘤筛选试验中得到评估,其中一些由于其有效的细胞周期抑制特性而进入临床试验。这些化合物破坏微管蛋白聚合或影响癌细胞系中的细胞周期阶段 (Owa 等,2002)。

在药理学研究中的作用

- 该化合物已被用于药理学研究中,例如它参与对抗感染的治疗作用以及对细菌中吞噬作用和荚膜形成等生理过程的影响 (Bliss 和 Long,1937)。

有机合成中的应用

- 2-氨基-N-乙基苯磺酰胺衍生物在各种有机化合物的合成中至关重要。例如,从 4-硝基苯胺开始,2-氨基-5-甲磺酰胺基苯磺酰胺的新型合成已被描述用于大规模应用,突出了该化合物在合成化学中的重要性 (Dragovich、Murphy、Tran 和 Ruebsam,2008)。

安全和危害

As with any chemical compound, safety precautions are essential when handling 2-amino-N-ethylbenzenesulfonamide . Researchers should adhere to standard laboratory practices, including wearing appropriate protective gear, working in a well-ventilated area, and avoiding skin or eye contact. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

作用机制

Target of Action

The primary target of 2-amino-N-ethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They bind to the active site of the enzyme, preventing its natural substrate from accessing the site and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the balance of bicarbonate and protons in the cell. This can affect a variety of biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and water .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The inhibition of carbonic anhydrase by 2-amino-N-ethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate and protons in the cell. This can disrupt cellular pH regulation and affect a variety of cellular processes .

Action Environment

The action of 2-amino-N-ethylbenzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs that inhibit or induce cytochrome P450 enzymes could potentially affect the metabolism of 2-amino-N-ethylbenzenesulfonamide .

属性

IUPAC Name |

2-amino-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAVWQUPULBREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)